Quingestanol

Description

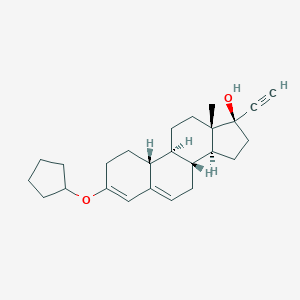

Structure

3D Structure

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O2/c1-3-25(26)15-13-23-22-10-8-17-16-19(27-18-6-4-5-7-18)9-11-20(17)21(22)12-14-24(23,25)2/h1,8,16,18,20-23,26H,4-7,9-15H2,2H3/t20-,21+,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJFRMOEZQQSAX-AIOSZGMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OC5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147422 | |

| Record name | Quingestanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10592-65-1 | |

| Record name | Quingestanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10592-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quingestanol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quingestanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quingestanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quingestanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINGESTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A635076CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quingestanol mechanism of action on progesterone receptors

An In-depth Technical Guide to the Mechanism of Action of Quingestanol on Progesterone Receptors

Introduction

This compound, a synthetic steroid of the 19-nortestosterone group, and its more commonly used ester prodrug, this compound acetate, are progestins that have been utilized in hormonal contraceptives.[1][2] As synthetic agonists of the progesterone receptor (PR), their mechanism of action is intrinsically linked to the molecular pathways governed by the natural hormone, progesterone.[3] This guide provides a detailed exploration of the molecular interactions and downstream signaling events initiated by this compound, focusing on its role as a modulator of progesterone receptor activity. A critical aspect of this compound acetate's pharmacology is its in vivo conversion to norethisterone, a potent progestin that is largely responsible for its biological effects.[1][4]

The Progesterone Receptor: A Master Regulator of Female Reproduction

The progesterone receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[5][6] It plays a pivotal role in regulating gene expression in target tissues, thereby controlling key aspects of female reproductive biology, including the menstrual cycle, pregnancy, and mammary gland development.[5][7]

Structural Organization and Isoforms

The human PR is encoded by a single gene on chromosome 11q22 and is expressed as three main isoforms: PR-A, PR-B, and PR-C.[8]

-

PR-B: The full-length receptor that generally functions as a strong activator of progesterone-responsive genes.[9]

-

PR-A: An N-terminally truncated version of PR-B, which can act as both an activator and a repressor of transcription, often antagonizing the activity of PR-B.[8]

-

PR-C: A smaller isoform lacking key functional domains, its precise role is less understood but may involve modulating the activity of the other isoforms.[8]

Like other steroid receptors, PRs consist of several functional domains: a variable N-terminal domain, a conserved DNA-binding domain (DBD), a hinge region, and a C-terminal ligand-binding domain (LBD).[6][10]

Core Mechanism of Action: From Prodrug to Gene Regulation

The action of this compound acetate is a multi-step process that begins with its metabolic conversion and culminates in the modulation of gene expression.

Part 1: Metabolic Activation

This compound acetate is a prodrug, meaning it is biologically inactive until it is metabolized in the body.[1] Following oral administration, it undergoes rapid biotransformation. The primary metabolic pathways involve deacylation to this compound and O-dealkylation to norethisterone acetate.[4] Both of these intermediates are subsequently converted to norethisterone , the principal active metabolite.[1][4]

Classical genomic signaling pathway of this compound via the PR.

Physiological Consequences of PR Activation

The modulation of gene expression by this compound results in a range of physiological effects, which are harnessed for contraception and other therapeutic applications. [11][12]

| Effect | Mechanism |

|---|---|

| Inhibition of Ovulation | Suppresses the secretion of gonadotropin-releasing hormone (GnRH), leading to reduced peaks of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which prevents follicular maturation and ovulation. [13][14] |

| Cervical Mucus Thickening | Increases the viscosity and reduces the volume of cervical mucus, creating a barrier that is difficult for sperm to penetrate. [13][14] |

| Endometrial Transformation | Transforms the proliferative endometrium into a secretory state, which is unreceptive to embryo implantation. It also has anti-estrogenic effects, preventing endometrial hyperplasia. [11][15] |

| Altered Tubal Motility | May decrease the motility of the fallopian tubes, slowing the transport of the ovum. [11]|

Experimental Protocols for Mechanistic Analysis

To elucidate the mechanism of action of compounds like this compound, a series of in vitro and cellular assays are employed.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (e.g., norethisterone) for the progesterone receptor relative to a known radiolabeled ligand.

Objective: To determine the relative binding affinity (RBA) of this compound's metabolites for the PR.

Methodology:

-

Preparation of Cytosol: Prepare a cytosolic fraction containing PR from a suitable source (e.g., human breast cancer cells like T47D or animal uterine tissue). [16]2. Incubation: In a series of tubes, incubate a constant concentration of a radiolabeled progestin (e.g., [³H]ORG-2058) with the PR-containing cytosol. [16]3. Competition: Add increasing concentrations of the unlabeled competitor ligand (norethisterone or progesterone as a reference) to the tubes.

-

Separation: After incubation to equilibrium, separate the receptor-bound from the unbound radioligand using a method like dextran-coated charcoal adsorption.

-

Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

-

Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The RBA can then be calculated relative to progesterone.

Protocol 2: PR-Mediated Reporter Gene Assay

This cellular assay measures the ability of a compound to activate the transcriptional activity of the PR.

Objective: To quantify the progestogenic (agonist) activity of this compound's metabolites.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or HEK293) that lacks endogenous PR. Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length human PR-B cDNA.

-

A reporter vector containing a luciferase gene downstream of a promoter with multiple PREs.

-

-

Compound Treatment: After transfection, treat the cells with various concentrations of the test compound (norethisterone) or a vehicle control.

-

Cell Lysis and Luciferase Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure the activity of the luciferase enzyme using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Workflow for a Progesterone Receptor Reporter Gene Assay.

Conclusion

The mechanism of action of this compound on progesterone receptors is a well-defined process characteristic of synthetic progestins. It relies on the metabolic conversion of its acetate prodrug to the active compound norethisterone. [1][4]Norethisterone then functions as a potent agonist for the progesterone receptor, initiating a genomic signaling cascade that involves receptor dimerization, nuclear translocation, and the transcriptional regulation of target genes. [6][13]This precise molecular control alters cellular functions in the female reproductive tract, leading to the well-established contraceptive and therapeutic effects of this class of drugs. [11][15]The experimental protocols detailed herein represent the foundational tools used by researchers to characterize and quantify these intricate molecular interactions.

References

- Vertex AI Search. (n.d.). Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review).

- Dr.Oracle. (2025, September 4). What is the mechanism of action of progestins?

- Wikipedia. (n.d.). This compound acetate.

- Wikipedia. (n.d.). Progestogen (medication).

- Cleveland Clinic. (2023, March 21). Progestin: Birth Control, How It Works & Side Effects.

- YouTube. (2024, November 24). Mechanism of Action and Pharmacological Properties of Progestins.

- Wikipedia. (n.d.). This compound.

- PubMed. (n.d.). Progesterone Receptor Signaling Mechanisms.

- Oxford Academic. (n.d.). Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease.

- Grokipedia. (n.d.). Progesterone receptor.

- PubMed Central. (n.d.). Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus.

- Wikiwand. (n.d.). This compound acetate.

- Semantic Scholar. (n.d.). Reproductive Functions of the Progesterone Receptor.

- Wikipedia. (n.d.). Progesterone receptor.

- PubMed Central. (n.d.). Structural and Functional Analysis of Domains of the Progesterone Receptor.

- PubMed Central. (n.d.). New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling.

- NIH. (n.d.). Signaling inputs to progesterone receptor gene regulation and promoter selectivity.

- PubMed. (n.d.). Studies on the mechanism of action of continuous microdose this compound acetate.

- PubMed. (n.d.). This compound acetate metabolism in women.

- A New Strategy for Selective Targeting of Progesterone Receptor With Passive Antagonists. (n.d.). Source.

- PubMed. (n.d.). Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals.

Sources

- 1. This compound acetate - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound acetate - Wikiwand [wikiwand.com]

- 4. This compound acetate metabolism in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Reproductive Functions of the Progesterone Receptor | Semantic Scholar [semanticscholar.org]

- 8. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 9. Structural and Functional Analysis of Domains of the Progesterone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Studies on the mechanism of action of continuous microdose this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Progestogen (medication) - Wikipedia [en.wikipedia.org]

- 16. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Quingestanol from Norethisterone

A Senior Application Scientist's Perspective on a Classic Steroid Transformation

This guide provides a detailed exploration of the synthetic pathway from the widely-used progestin, norethisterone, to quingestanol and its acetate ester. We will delve into the chemical logic underpinning the selected reactions, offering insights into the practical execution of this steroid modification. This document is intended for researchers, scientists, and professionals in drug development with a foundational understanding of organic chemistry.

Introduction: Norethisterone and its Pro-drug, this compound

Norethisterone (also known as norethindrone) is a potent synthetic progestin that has been a cornerstone of hormonal contraception and therapy for decades.[1] Its structure, characterized by a 17α-ethynyl group and a 19-nor-testosterone steroid backbone, is the starting point for various pro-drugs designed to modify its pharmacokinetic profile.

This compound, the 3-cyclopentyl enol ether of norethisterone, and its acetate form, this compound acetate, are pro-drugs that are metabolized in the body to release the active norethisterone.[2][3][4][5] The modification at the C3 position is designed to alter the absorption and distribution of the drug. This guide will focus on the chemical transformation of norethisterone to this compound and its subsequent acetylation.

The Synthetic Pathway: A Two-Step Transformation

The conversion of norethisterone to this compound acetate is a concise two-step process:

-

Formation of the 3-Cyclopentyl Enol Ether: This step involves the reaction of the C3 ketone of norethisterone to form a cyclopentyl enol ether.

-

Acetylation of the 17β-Hydroxyl Group: The hydroxyl group at the C17 position is then esterified to yield this compound acetate.

The order of these steps can be reversed, with acetylation of norethisterone preceding the enol ether formation. However, the formation of the enol ether first is a common strategy in steroid chemistry.

Caption: Synthetic pathway from Norethisterone to this compound Acetate.

Step 1: Synthesis of this compound (Norethisterone 3-Cyclopentyl Enol Ether)

The formation of an enol ether from a ketone is a classic reaction in organic chemistry. In the context of steroid synthesis, this transformation is often achieved by reacting the α,β-unsaturated ketone in the A-ring with an alcohol in the presence of an orthoformate and an acid catalyst.

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed formation of a hemiacetal, followed by dehydration to form an oxonium ion. The orthoformate acts as a dehydrating agent, driving the equilibrium towards the enol ether product. The alcohol, in this case, cyclopentanol, then attacks the intermediate to form the desired enol ether. The use of an acid catalyst, such as p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen and facilitating the reaction.

Experimental Protocol

A plausible experimental protocol, based on analogous steroid enol ether syntheses, is as follows:

-

Reaction Setup: To a solution of norethisterone in a suitable aprotic solvent (e.g., dioxane or tetrahydrofuran), add triethyl orthoformate and cyclopentanol.

-

Catalyst Addition: A catalytic amount of p-toluenesulfonic acid is added to the mixture.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with a weak base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid catalyst. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Step 2: Synthesis of this compound Acetate

The second step involves the acetylation of the tertiary hydroxyl group at the C17 position of this compound. This is a standard esterification reaction.

Mechanistic Rationale

The acetylation is typically carried out using acetic anhydride as the acetylating agent and a base, such as pyridine, as a catalyst and solvent. Pyridine activates the acetic anhydride and also neutralizes the acetic acid by-product, driving the reaction to completion.

Experimental Protocol

-

Reaction Setup: this compound is dissolved in pyridine.

-

Reagent Addition: Acetic anhydride is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently warmed until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is poured into ice-water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute hydrochloric acid (to remove pyridine), water, and brine. After drying over anhydrous sodium sulfate and concentration, the crude this compound acetate can be purified by recrystallization or column chromatography.

Data Summary

The following table summarizes the key parameters for the synthesis of this compound and this compound acetate from norethisterone. Please note that these are representative values based on analogous reactions and may require optimization for specific laboratory conditions.

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Norethisterone | Cyclopentanol, Triethyl Orthoformate, p-Toluenesulfonic acid, Dioxane | 25-50 | 2-6 | 85-95 |

| 2 | This compound | Acetic Anhydride, Pyridine | 25-40 | 1-3 | 90-98 |

Conclusion

The synthesis of this compound and its acetate from norethisterone is a straightforward and efficient process that utilizes well-established reactions in steroid chemistry. The formation of the 3-cyclopentyl enol ether followed by acetylation of the 17β-hydroxyl group provides a high-yielding pathway to this important pro-drug. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of steroid synthesis.

References

-

Di Carlo, F. J., Loo, J. C., Aceto, T., Zuleski, F. R., & Barr, W. H. (1974). This compound acetate metabolism in women. Pharmacology, 11(5), 287–303. [Link][2]

-

Wikiwand. This compound acetate. [Link]

- Google Patents. Process for the preparation of enolethers of delta4-3-ketosteroids.

Sources

- 1. US3956349A - Process for preparing 3-enol ethers of 11β-hydroxy-Î4 -pregnene-3-ones and derivatives thereof - Google Patents [patents.google.com]

- 2. US3114750A - 3-enol ethers of 6-formyl-3-oxo-delta4-steroids and process for their preparation - Google Patents [patents.google.com]

- 3. CA1067066A - PROCESS FOR PREPARING 3-ENOL ETHERS OF 11.beta.-HYDROXY-.DELTA.4-PREGNENE-3-ONES AND DERIVATIVES THEREOF - Google Patents [patents.google.com]

- 4. US3019241A - Process for the preparation of enolethers of delta4-3-ketosteroids - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In-Vitro Metabolism of Quingestanol Acetate to Norethisterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quingestanol acetate, a synthetic progestin, functions as a prodrug that undergoes metabolic activation to its pharmacologically active form, norethisterone.[1] Understanding the in-vitro metabolic pathways of this compound acetate is crucial for predicting its pharmacokinetic profile, efficacy, and potential drug-drug interactions. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound acetate to norethisterone, detailing the key metabolic steps and the enzymes involved. Furthermore, it presents established protocols for conducting in-vitro metabolism studies using human liver microsomes, including incubation conditions and advanced analytical techniques for metabolite identification and quantification.

Introduction: this compound Acetate as a Progestin Prodrug

This compound acetate is a synthetic progestogen that has been utilized in oral contraceptives.[1] Structurally, it is the 17β-acetate ester and 3-cyclopentyl enol ether of norethisterone.[1] Its therapeutic activity is dependent on its biotransformation to the active metabolite, norethisterone, a potent agonist of the progesterone receptor.[1][2] The prodrug strategy enhances the oral bioavailability and modulates the pharmacokinetic properties of the active compound. A thorough understanding of its metabolic fate is a cornerstone of preclinical drug development, providing insights into its in-vivo behavior.[3][4]

The Metabolic Pathway: A Two-Step Conversion

The in-vivo metabolism of this compound acetate to norethisterone is a multi-step process involving key enzymatic reactions.[5][6] While in-vivo studies provide a holistic view, in-vitro models, particularly using human liver microsomes, are instrumental in dissecting the specific enzymatic pathways.[3][4][7][8]

The biotransformation of this compound acetate involves two primary pathways:

-

Deacylation: The initial step can involve the hydrolysis of the acetate group at the C17 position to form this compound (norethisterone 3-cyclopentyl enol ether).[5][6] This reaction is catalyzed by esterase enzymes.[9][10][11][12]

-

O-dealkylation: Another initial pathway is the removal of the cyclopentyl enol ether group at the C3 position to yield norethisterone acetate.[5][6]

Subsequently, both of these intermediate metabolites, this compound and norethisterone acetate, are converted to the ultimate active compound, norethisterone.[5][6] Norethisterone acetate is rapidly deacetylated to norethisterone by esterases.[13]

The following diagram illustrates the proposed metabolic conversion of this compound acetate to norethisterone:

Caption: Metabolic pathways of this compound Acetate to Norethisterone.

Key Enzymes in the Metabolic Cascade

The conversion of this compound acetate and its intermediates is orchestrated by specific enzyme families primarily located in the liver.

Esterases: The Catalysts of Hydrolysis

Esterases are a class of hydrolases crucial for the activation of many ester-containing prodrugs.[9][10][14] They catalyze the hydrolysis of the ester bond in this compound acetate and norethisterone acetate, releasing the active norethisterone.[9] Human carboxylesterases, such as hCE-1 and hCE-2, are key players in drug metabolism and are abundantly present in the liver and intestines.[9]

Cytochrome P450 Enzymes: The Drivers of Further Metabolism

While the initial activation steps are dominated by esterases, cytochrome P450 (CYP) enzymes are pivotal in the subsequent metabolism of norethisterone.[15][16][17] In-vitro studies have identified that CYP3A4 is the primary enzyme responsible for the hydroxylation and further biotransformation of norethisterone.[15][16][17] CYP2C9 and CYP2C19 have also been shown to play a role in the metabolism of related progestins.[15][16][17] Understanding the involvement of specific CYP isoforms is critical for predicting potential drug-drug interactions.[4][7]

The following diagram illustrates the experimental workflow for an in-vitro metabolism study:

Caption: General workflow for in-vitro metabolism studies.

Experimental Protocol: In-Vitro Metabolism using Human Liver Microsomes

This section provides a detailed, step-by-step methodology for investigating the in-vitro metabolism of this compound acetate.

Materials and Reagents

-

This compound Acetate (analytical standard)

-

Norethisterone (analytical standard)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (ultrapure)

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated norethisterone)

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), pooled human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.[7]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding this compound acetate (dissolved in a small volume of organic solvent like methanol or DMSO, ensuring the final solvent concentration is low, e.g., <1%).[4] The substrate concentration should be chosen based on the desired kinetic parameters to be studied (e.g., 1-10 µM).[4]

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step precipitates the proteins and halts enzymatic activity.

-

Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS for Metabolite Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of norethisterone in complex biological matrices.[18][19][20][21]

-

Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of norethisterone from other components in the sample.[20][22] The mobile phase often consists of a gradient of acetonitrile and water with a small amount of formic acid or ammonium acetate to improve ionization.[19][20]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[21] Specific precursor-to-product ion transitions for both norethisterone and the internal standard are monitored. Due to the sometimes challenging ionization of norethisterone, a derivatization agent like hydroxylamine may be used to enhance sensitivity.[18][20]

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to determine the rate of formation of norethisterone from this compound acetate. By plotting the concentration of norethisterone against time, the initial velocity of the reaction can be calculated. Further kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), can be determined by performing the experiment at various substrate concentrations.

The following table summarizes typical parameters for an in-vitro metabolism study:

| Parameter | Typical Value/Condition | Rationale |

| Enzyme Source | Pooled Human Liver Microsomes | Represents the average metabolic activity of a population.[3][4] |

| Protein Concentration | 0.5 - 1.0 mg/mL | Ensures sufficient enzyme activity for detectable metabolite formation.[7] |

| Substrate Concentration | 1 - 10 µM | Simulates in-vivo conditions and allows for kinetic analysis.[4] |

| Cofactor | NADPH Regenerating System | Essential for CYP450 enzyme activity. |

| Incubation Temperature | 37°C | Mimics physiological temperature. |

| Reaction Time | 0 - 60 minutes | Allows for the determination of the initial rate of metabolism. |

| Analytical Method | LC-MS/MS | Provides high sensitivity and selectivity for metabolite quantification.[18] |

Conclusion and Future Directions

The in-vitro metabolism of this compound acetate to its active metabolite, norethisterone, is a critical process that dictates its pharmacological activity. This guide has outlined the key metabolic pathways, the enzymes involved, and a detailed protocol for studying this conversion using human liver microsomes. The application of advanced analytical techniques like LC-MS/MS is indispensable for accurate and reliable quantification of the metabolites.

Future research could focus on:

-

Identifying the specific carboxylesterase isoforms responsible for the deacylation steps.

-

Investigating the potential for polymorphic variations in the metabolizing enzymes to influence individual responses to this compound acetate.

-

Elucidating the complete metabolic profile of this compound acetate, including the formation of other minor metabolites.

By continuing to explore the intricacies of its metabolism, we can further optimize the therapeutic use of this compound acetate and other prodrugs in its class.

References

-

Di Carlo, F. J., Loo, J. C., Aceto, T., Jr, Zuleski, F. R., & Barr, W. H. (1974). This compound acetate metabolism in women. Pharmacology, 11(5), 287–303. [Link]

-

Karger Publishers. (2008). This compound Acetate Metabolism in Women. Pharmacology. [Link]

-

Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2023). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Dosage Forms - Innovation and Future Perspectives. IntechOpen. [Link]

-

Imai, T. (2006). Esterases involved in hydrolysis of prodrug and antedrug/soft drug. ResearchGate. [Link]

-

Fair, R. J., & Kormos, C. M. (2008). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. [Link]

-

Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2023). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

-

Gao, H., & Chen, Y. (2021). Prodrugs and their activation mechanisms for brain drug delivery. PMC. [Link]

-

Chow, E. C. Y., & Pang, K. S. (2013). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. NIH. [Link]

-

Yamazaki, H., & Suemizu, H. (2017). Esterase activity profiling and the esterase prodrug strategy proposed... ResearchGate. [Link]

-

Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer Link. [Link]

-

Vocadlo, D. J. (2012). Ester Bonds in Prodrugs. ACS Chemical Biology. [Link]

-

Al-Dahmesh, M., & Al-Nimry, S. (2013). RP-HPLC Method for Estimating Norethindrone in Plasma and Tissues Following Administration of a Controlled Release Nanoparticula. ResearchGate. [Link]

-

Wikipedia. (n.d.). This compound acetate. Wikipedia. [Link]

-

Ganesan, M., Nanjan, M. J., & Rao, M. (2010). VALIDATIO OF LC-MS/MS METHOD FOR THE QUA TIFICATIO OF - PharmacologyOnLine. PharmacologyOnLine. [Link]

-

Miners, J. O., Rowland, A., & Knights, K. M. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

-

QPS. (n.d.). Development of a UPLC-MS/MS Method for the Determination of Norethindrone from Human Plasma. QPS. [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2020). Volume 9, Issue 12, December 2020. ijirset. [Link]

-

Korhonen, T. L., Tolonen, A., & Turpeinen, M. (2007). Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone. PubMed. [Link]

-

Rasayan Journal of Chemistry. (n.d.). AN In-vitro STUDY OF A SIMULTANEOUS METHOD FOR DETERMINING RELUGOLIX, NORETHINDRONE ACETATE, AND ESTRADIOL BY UPLC. Rasayan Journal of Chemistry. [Link]

-

Korhonen, T. L., Tolonen, A., & Turpeinen, M. (2007). Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone. PlumX. [Link]

-

Al-Nimry, S. S. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled releas. ResearchGate. [Link]

-

Zhang, Y., & Hage, D. S. (2018). A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum. PMC. [Link]

-

Opheim, L. N. (1977). Determination of noretisterone in tablets by differential pulse polarography. PubMed. [Link]

-

Mishler, D. H., & Gawlak, D. L. (1970). Biological profile of this compound acetate. PubMed. [Link]

-

Holzbauer, M., & Pasqualini, J. R. (1995). Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta. PubMed. [Link]

-

Guengerich, F. P. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. [Link]

-

DSpace. (n.d.). CHAPTER 3. DSpace. [Link]

-

Mueck, A. O., & Sitruk-Ware, R. (2021). Norethisterone and its acetate - what's so special about them?. PubMed. [Link]

-

Korhonen, T. L., Tolonen, A., & Turpeinen, M. (2007). Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone. ResearchGate. [Link]

-

Nakajin, S., & Hall, P. F. (1991). Cytochrome P-450 C21scc: one enzyme with two actions: hydroxylase and lyase. PubMed. [Link]

-

Wikipedia. (n.d.). Norethisterone acetate. Wikipedia. [Link]

-

Kuhnz, W., Heuner, A., & Humpel, M. (1997). In vivo conversion of norethisterone and norethisterone acetate to ethinyl etradiol in postmenopausal women. PubMed. [Link]

-

World Health Organization. (2022). Notes on the Design of Bioequivalence Study: Norethisterone. WHO. [Link]

-

Pasqualini, J. R., & Chetrite, G. S. (2005). Bioconversion of norethisterone, a progesterone receptor agonist into estrogen receptor agonists in osteoblastic cells. PubMed. [Link]

-

Larrea, F., Dihigo, E., & Pérez-Palacios, G. (1991). Estrogenic actions of norethisterone and its A-ring reduced metabolites. Induction of in vitro uterine sensitivity to serotonin. PubMed. [Link]

-

Hilaris Publisher. (2019). Alternative Technology of Enzymatic Production of Eugenyl and Linalyl Acetate Esters. Hilaris Publisher. [Link]

Sources

- 1. This compound acetate - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. This compound acetate metabolism in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Norethisterone acetate - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PlumX [plu.mx]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 20. qps.com [qps.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Quingestanol in Animal Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction to Quingestanol

This compound acetate, a progestational steroid, has been recognized for its potential applications in hormonal therapies. As a derivative of norethindrone, its pharmacological activity is of significant interest in drug development. Understanding its pharmacokinetic profile and bioavailability in preclinical animal models is a critical step in evaluating its therapeutic potential and safety. This guide provides a comprehensive overview of the principles and methodologies for assessing the pharmacokinetics of this compound in animal models.

Chemical Properties and Mechanism of Action

This compound acetate, chemically known as 17α-ethynyl-19-nor-testosterone-17β-acetate-3-cyclopeotyl enol-ether, is an orally active progestogen.[1] Its mechanism of action, like other progestins, involves interaction with progesterone receptors, leading to the modulation of gene expression in target tissues. This interaction is central to its effects on the reproductive system and other physiological processes. Progestins are known to suppress the secretion of luteinizing hormone (LH), thicken cervical mucus to prevent sperm penetration, and induce changes in the endometrium to prevent implantation.[2]

Therapeutic Context and Rationale for Pharmacokinetic Studies in Animal Models

The development of this compound for therapeutic use necessitates a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. Pharmacokinetic studies in animal models are indispensable for:

-

Determining the relationship between the dose, plasma concentrations, and therapeutic/toxic effects.

-

Evaluating the bioavailability of different formulations.

-

Identifying potential species differences in metabolism and drug handling.

-

Providing data for interspecies scaling to predict human pharmacokinetics.

Principles of Pharmacokinetics (ADME) in the Context of Steroidal Compounds

The pharmacokinetic behavior of steroidal compounds like this compound is governed by their physicochemical properties, particularly their lipophilicity.

Absorption

Oral administration is a common route for steroidal drugs.[3] The absorption of this compound from the gastrointestinal tract is a critical determinant of its oral bioavailability. Factors influencing absorption include its solubility, dissolution rate, and susceptibility to first-pass metabolism in the gut wall and liver. For lipophilic compounds, co-administration with lipids can sometimes enhance absorption by promoting lymphatic transport.[4]

Distribution

Following absorption, this compound is expected to distribute throughout the body. The extent of distribution is influenced by its binding to plasma proteins, such as albumin and sex hormone-binding globulin (SHBG), and its ability to penetrate tissues. The volume of distribution (Vd) is a key parameter that describes the extent of drug distribution in the body.[5]

Metabolism

Steroidal compounds undergo extensive metabolism, primarily in the liver. The initial biotransformation of this compound acetate is suggested to involve deacylation to this compound and O-dealkylation to norethindrone acetate, with both metabolites subsequently converting to norethindrone.[6] Glucuronidation is a common metabolic pathway for steroids, facilitating their excretion.[7] Species-specific differences in metabolic pathways are common and must be considered when extrapolating animal data to humans.[7][8]

Excretion

The metabolites of this compound are primarily eliminated from the body through biliary and renal excretion.[7][8] The route and rate of excretion determine the drug's elimination half-life.

Pharmacokinetics of this compound in Preclinical Animal Models

Detailed pharmacokinetic data for this compound in animal models is not extensively published. However, based on studies of other progestins and related compounds, a general profile can be anticipated.

Rodent Models (Rats, Mice)

Rats and mice are commonly used in early pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[9][10] In rats, this compound acetate has been shown to be an orally active progestagen.[1] Studies on other compounds in rats have demonstrated that the clearance and volume of distribution can be significantly different between rats and mice.[11]

Non-Rodent Models (Rabbits, Dogs, Primates)

-

Rabbits: Rabbits are often used in bioavailability studies.[4][12][13] For some drugs, bioavailability can be low in rabbits due to species-specific differences in metabolism and hepatic blood flow.[14]

-

Dogs: Dogs are another common non-rodent species for pharmacokinetic studies.[7][8][15][16] They can exhibit different metabolic profiles compared to rodents.[7]

-

Non-human Primates: Non-human primates, such as macaques, are physiologically more similar to humans and are valuable for late-stage preclinical studies.[2][17][18][19][20] Their menstrual cycles and endocrine profiles are comparable to humans, making them a relevant model for studying progestins.[18]

Comparative Analysis of Pharmacokinetic Parameters Across Species

Due to the lack of direct comparative data for this compound, the following table presents hypothetical pharmacokinetic parameters based on typical values observed for other orally administered small molecules in these species. This table is for illustrative purposes to highlight potential species differences.

| Parameter | Rat | Rabbit | Dog | Non-human Primate |

| Tmax (h) | 1-2 | 1-3 | 2-4 | 2-4 |

| Cmax (ng/mL) | Variable | Variable | Variable | Variable |

| AUC (ng*h/mL) | Variable | Variable | Variable | Variable |

| Half-life (h) | 2-6 | 4-8 | 6-12 | 8-16 |

| Bioavailability (%) | Moderate | Low to Moderate | Moderate to High | High |

Bioavailability of this compound Formulations

Absolute and Relative Bioavailability Studies

Absolute bioavailability is determined by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration.[5] Relative bioavailability compares the AUC of a test formulation to a reference formulation. These studies are crucial for formulation development.

Impact of Formulation on Bioavailability

The formulation of this compound can significantly impact its bioavailability. For lipophilic drugs, lipid-based formulations can improve absorption.[4] Gastro-resistant formulations can protect the drug from degradation in the stomach and allow for targeted release in the intestine.[13]

Experimental Design and Methodologies for this compound Pharmacokinetic Studies

A well-designed pharmacokinetic study is essential for obtaining reliable data.

Animal Model Selection and Handling

The choice of animal model depends on the study's objective. Rodents are suitable for initial screening, while non-rodents are used for more definitive studies. Proper animal handling and stress reduction are critical, as stress can influence physiological parameters and drug metabolism.[21]

Dosing and Administration Techniques

Oral gavage is a common and precise method for oral administration in animal studies.[3][9] For intravenous administration, cannulation of a suitable vein is required.[5] The vehicle used to dissolve or suspend the drug must be non-toxic and should not interfere with the drug's pharmacokinetics.

Biological Sample Collection and Processing

Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile.[10][22][23] Plasma is separated by centrifugation and stored frozen until analysis.[22][24] Proper sample handling is crucial to prevent degradation of the analyte.[24]

Bioanalytical Methods for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[23][25] The method must be validated for linearity, accuracy, precision, and stability.[22][26]

Experimental Protocol: Plasma Sample Preparation for LC-MS/MS Analysis

-

Thaw frozen plasma samples on ice.

-

Vortex the samples to ensure homogeneity.

-

To a 100 µL aliquot of plasma, add 300 µL of a protein precipitation solvent (e.g., acetonitrile containing an internal standard).[22][27]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes.[22]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[22]

Data Analysis and Interpretation

Pharmacokinetic Modeling

Pharmacokinetic parameters are typically calculated using non-compartmental analysis (NCA). NCA provides estimates of parameters like Cmax, Tmax, AUC, half-life, clearance, and volume of distribution without assuming a specific compartmental model.

Key Pharmacokinetic Parameters to Determine

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, reflecting total drug exposure.

-

t1/2: Elimination half-life.

-

CL: Clearance, the volume of plasma cleared of the drug per unit time.

-

Vd: Volume of distribution, an apparent volume into which the drug distributes.

Interspecies Scaling and Human Dose Prediction

Data from animal studies can be used to predict human pharmacokinetics through allometric scaling. This involves relating pharmacokinetic parameters to body weight across different species.

Conclusion and Future Directions

While direct pharmacokinetic data for this compound in animal models is limited, this guide provides a framework for designing, conducting, and interpreting such studies based on established principles of pharmacokinetics and data from related compounds. Future research should focus on generating robust pharmacokinetic data for this compound in multiple animal species to better understand its disposition and to support its clinical development.

Visualizations

Caption: The ADME (Absorption, Distribution, Metabolism, and Excretion) process for an orally administered drug like this compound.

Caption: A typical workflow for a preclinical pharmacokinetic study.

References

-

Giannina, T., Steinetz, B. G., Rassaert, C. L., McDougall, E. A., & Meli, A. (1969). Biological profile of this compound acetate. Proceedings of the Society for Experimental Biology and Medicine, 131(3), 781–789. [Link]

-

Fotherby, K., & Keenan, C. A. (1974). This compound acetate metabolism in women. Pharmacology, 11(5), 287–303. [Link]

-

Hild-Petito, S., Cline, J. M., & Adams, M. R. (1998). Use of the progestin challenge test in nonhuman primates (Macaca fascicularis). Fertility and Sterility, 70(4), 771–775. [Link]

-

Patton, D. L., & Novy, M. J. (2022). Physiological Action of Progesterone in the Nonhuman Primate Oviduct. International Journal of Molecular Sciences, 23(9), 5038. [Link]

-

van der Spuy, Z. M. (2020). Update on Current Hormonal and Non-Hormonal Contraceptive Options in Non-Human Primates. Animals, 10(11), 2050. [Link]

-

Wasit Journal for Pure sciences. (2024). Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. [Link]

-

Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

-

Wang, X., Sun, R., Li, W., Sun, J., Liu, M., Wu, M., ... & Wang, Y. (2019). Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats. Molecules, 24(3), 485. [Link]

-

Shimizu, K. (2005). Studies on Reproductive Endocrinology in Non-human Primates: Application of Non-invasive Methods. Journal of Reproduction and Development, 51(1), 1-11. [Link]

-

Animal Welfare Institute. (n.d.). Oral Dosing. [Link]

-

Lee, J. H., Lee, J., & Lee, T. L. (2020). Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. Molecules, 25(11), 2533. [Link]

-

Huskey, S. E., Dean, D. C., Miller, R. R., Rasmusson, G. H., & Chiu, S. H. (1995). The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs. Drug Metabolism and Disposition, 23(11), 1173–1182. [Link]

-

Boston University IACUC. (2024). Administration Of Drugs and Experimental Compounds in Mice and Rats. [Link]

-

Bacova, B., Placha, I., Venglovska, K., & Czikova, S. (2021). Effect of Sustained Administration of Thymol on Its Bioaccessibility and Bioavailability in Rabbits. Animals, 11(9), 2595. [Link]

-

Zhang, Y., Wang, Y., Zhang, Y., Li, J., & Li, H. (2022). Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS. Frontiers in Pharmacology, 13, 828694. [Link]

-

Lespine, A., Sutra, J. F., & Alvinerie, M. (2007). Enhancement of oral moxidectin bioavailability in rabbits by lipid co-administration. Veterinary Parasitology, 145(3-4), 363–368. [Link]

-

Black, A. E., Sinz, M. W., Hayes, R. N., & Woolf, T. F. (1999). Metabolism and excretion of atorvastatin in rats and dogs. Drug Metabolism and Disposition, 27(8), 916–923. [Link]

-

Wang, C., & Wang, X. (2019). Pharmacokinetics of Panaxynol in Mice. Journal of Natural Products, 82(11), 2955–2961. [Link]

-

Ozawa, S., & Sudo, T. (2019). Use of maropitant in rabbits: a literature review. Vet Times. [Link]

-

Shimizu, K. (2005). Studies on reproductive endocrinology in non-human primates: application of non-invasive methods. Journal of Reproduction and Development, 51(1), 1-11. [Link]

-

Schou, M., Johansson, E., & Moritz, T. (2020). Pre-analytical (mis)handling of plasma investigated by 1H-NMR metabolomics. ChemRxiv. [Link]

-

Bacova, B., Placha, I., Venglovska, K., & Czikova, S. (2021). Bioavailability of Thymol Incorporated into Gastro-Resistant Self-Emulsifying Pellets in Rabbits. Animals, 11(11), 3237. [Link]

-

Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]

-

Lifson, N., Omachi, A., & Cavert, H. M. (1951). Metabolism of acetate by isolated perfused dog gastrocnemius investigated with C13-carboxyl-labeled acetate. American Journal of Physiology. Legacy Content, 166(1), 121–130. [Link]

-

Bacova, B., Placha, I., Venglovska, K., & Czikova, S. (2021). Effect of Sustained Administration of Thymol on Its Bioaccessibility and Bioavailability in Rabbits. Animals, 11(9), 2595. [Link]

-

van der Kuil, A., & Beynen, A. C. (2002). Effect of acetic acid consumption on clinical laboratory values in the dog. Journal of Animal Physiology and Animal Nutrition, 86(3-4), 105–110. [Link]

-

Rayees, S., & Ahmad, S. (2017). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. Journal of Pharmacognosy and Phytochemistry, 6(4), 133-137. [Link]

-

Chen, Y., Zhang, R., & Wang, Y. (2022). Effects of Ethanolic Extract of Schisandra sphenanthera on the Pharmacokinetics of Rosuvastatin in Rats. Drug Design, Development and Therapy, 16, 1487–1496. [Link]

Sources

- 1. Biological profile of this compound acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Update on Current Hormonal and Non-Hormonal Contraceptive Options in Non-Human Primates [mdpi.com]

- 3. downstate.edu [downstate.edu]

- 4. Enhancement of oral moxidectin bioavailability in rabbits by lipid co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound acetate metabolism in women [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and excretion of atorvastatin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 10. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. vettimes.com [vettimes.com]

- 15. Metabolism of acetate by isolated perfused dog gastrocnemius investigated with C13-carboxyl-labeled acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of acetic acid consumption on clinical laboratory values in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of the progestin challenge test in nonhuman primates (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Physiological Action of Progesterone in the Nonhuman Primate Oviduct - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Studies on reproductive endocrinology in non-human primates: application of non-invasive methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. awionline.org [awionline.org]

- 22. Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dovepress.com [dovepress.com]

- 24. chemrxiv.org [chemrxiv.org]

- 25. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]

- 26. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]

- 27. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Quingestanol Powder

Abstract

This technical guide provides a comprehensive analysis of the essential chemical and physical properties of Quingestanol powder. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular identity, physicochemical characteristics, and critical analytical methodologies required for the robust characterization of this synthetic progestin. We will explore not only the fundamental properties such as molecular structure, weight, and solubility but also the practical application of advanced analytical techniques including High-Performance Liquid Chromatography (HPLC) and Thermal Analysis (DSC/TGA). The causality behind experimental choices is elucidated to provide a deeper, field-proven understanding of how to ensure the quality, purity, and stability of this compound in a research and development setting.

Introduction: Understanding this compound

This compound is a synthetic progestin belonging to the 19-nortestosterone group of steroids.[1][2] Chemically identified as norethisterone 3-cyclopentyl enol ether, it functions as a prodrug that is metabolized in the body to the active compound, norethisterone.[1][2] While this compound itself was never marketed, its acylated derivative, this compound acetate, has been utilized in hormonal contraceptives.[1][3] A thorough understanding of the fundamental properties of the parent this compound powder is paramount for any research involving its use, synthesis, or formulation. This guide serves as a foundational resource for scientists, ensuring a scientifically sound approach to its handling and analysis.

Chemical Identity and Structure

Accurate identification is the cornerstone of all chemical and pharmaceutical research. The unambiguous identification of this compound powder relies on a consistent set of internationally recognized identifiers.

-

IUPAC Name: (8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol[1][4]

-

Synonyms: Norethisterone 3-cyclopentyl enol ether, 3-(Cyclopentyloxy)-19-nor-17alpha-pregna-3,5-dien-20-yn-17-ol[1][4][5]

The molecular architecture of this compound is based on the classic four-ring steroid skeleton, modified with specific functional groups that dictate its chemical behavior and biological activity.

Caption: Conceptual diagram of this compound's core structure and key functional groups.

Physicochemical Properties

The physical properties of this compound powder are critical determinants of its behavior in formulations, analytical procedures, and storage. These properties must be empirically verified for each batch to ensure consistency and quality.

| Property | Value | Source |

| Molecular Weight | 366.5 g/mol | PubChem[4] |

| Appearance | White to off-white crystalline powder | Inferred |

| Melting Point | Not specified; must be determined via DSC | - |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetonitrile, methanol) | Inferred[6][7] |

Solubility Profile: A Rationale

The steroidal backbone of this compound is highly lipophilic, rendering it practically insoluble in aqueous media, a common trait for steroid hormones like progesterone.[7] Its solubility in organic solvents such as acetonitrile and methanol is a key consideration for developing analytical methods, particularly for reverse-phase HPLC, where these solvents are commonly used in the mobile phase.[6][8]

Stability and Storage

Expert Insight: The stability of a pharmaceutical powder is not an inherent constant but a function of its environment. The enol ether linkage in this compound can be susceptible to hydrolysis under acidic conditions. Therefore, proper storage is a non-negotiable protocol to maintain its integrity.

-

Storage Conditions: this compound powder should be stored in well-sealed containers, protected from light, moisture, and extreme temperatures. Recommended storage is in a cool, dry, and dark environment (e.g., 5 ± 3°C) to prevent degradation.[9]

-

Self-Validation: Periodic re-analysis of retained samples using the methods described in Section 4.0 serves as a self-validating system to confirm long-term stability under the chosen storage conditions.

Analytical Characterization: A Validating Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound powder. This workflow ensures not only identity and purity but also provides a comprehensive profile of the material's physicochemical state.

Caption: A validated analytical workflow for the comprehensive characterization of this compound powder.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the industry-standard technique for assessing the purity of pharmaceutical compounds because of its high resolution, sensitivity, and quantitative accuracy.[10][11] A reverse-phase method is chosen due to the non-polar nature of this compound. The method separates the main compound from any synthesis-related impurities or degradation products.

Experimental Protocol: Purity Assay by RP-HPLC

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV/Visible detector.[10]

-

Column: Newcrom R1 reverse-phase column or equivalent C18 column.[6]

-

Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (e.g., 70:30 v/v) containing 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm.[10]

-

Injection Volume: 20 µL.[10]

-

-

Sample and Standard Preparation:

-

Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock. Dilute as necessary to create a working standard of ~0.1 mg/mL.

-

Sample Solution: Prepare the this compound powder sample in the same manner as the standard.

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase), followed by the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).

-

Inject the sample solution.

-

The purity is calculated based on the area percent of the main this compound peak relative to the total area of all peaks in the chromatogram.

-

Spectroscopic Analysis: FTIR and NMR

-

Fourier Transform Infrared (FTIR) Spectroscopy: This technique is a rapid and reliable method for confirming the presence of key functional groups. The spectrum of this compound should show characteristic absorptions for the O-H (hydroxyl), C≡C (alkyne), C-O (ether), and aromatic C=C bonds, providing a unique chemical fingerprint.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive techniques for elucidating the exact molecular structure. They provide detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the this compound structure.[12]

Thermal Analysis: DSC and TGA

Causality: Thermal analysis is indispensable for evaluating the solid-state properties of a drug substance.[13] Differential Scanning Calorimetry (DSC) measures heat flow and can precisely determine the melting point, which is a key indicator of purity.[14] Thermogravimetric Analysis (TGA) measures mass change as a function of temperature and is used to quantify the amount of residual solvents or water, which can impact stability and accurate weighing.[14][15]

Experimental Protocol: Thermal Characterization

-

Instrumentation: A simultaneous TGA-DSC analyzer is ideal for maximizing data from a single run.[16]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an aluminum DSC pan.[12]

-

TGA Method:

-

DSC Method:

-

Purge Gas: Nitrogen at 40 mL/min.[12]

-

Heating Program: Use the same temperature program as the TGA method.

-

Analysis: The DSC curve should show a sharp endotherm corresponding to the melting of the crystalline material. The peak temperature is the melting point. A broad or distorted peak may suggest the presence of impurities or multiple polymorphic forms.[16]

-

Conclusion

The comprehensive characterization of this compound powder is a critical prerequisite for its successful application in research and drug development. This guide has detailed the essential chemical identifiers, physicochemical properties, and a robust, multi-technique analytical workflow. By integrating chromatographic, spectroscopic, and thermal analyses, scientists can ensure the identity, purity, and stability of their material. The emphasis on experimental causality—understanding why a specific test is performed—transforms routine analysis into a powerful, self-validating quality system, underpinning the integrity and reproducibility of all subsequent research.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9842127, this compound. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18142, this compound Acetate. PubChem. [Link]

-

ChemWhat (n.d.). This compound CAS#: 10592-65-1. ChemWhat. [Link]

-

Wikipedia (n.d.). This compound. Wikipedia. [Link]

-

KEGG (n.d.). KEGG DRUG: this compound acetate. KEGG DRUG. [Link]

-

SIELC Technologies (n.d.). Separation of this compound on Newcrom R1 HPLC column. SIELC. [Link]

-

Wikipedia (n.d.). This compound acetate. Wikipedia. [Link]

-

precisionFDA (n.d.). This compound ACETATE. precisionFDA. [Link]

-

WikiMed (n.d.). This compound. WikiMed. [Link]

-

CAS (n.d.). This compound acetate. CAS Common Chemistry. [Link]

-

Wikiwand (n.d.). This compound acetate. Wikiwand. [Link]

-

AZoM (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

-

Di Carlo, F. J., et al. (1974). This compound acetate metabolism in women. Pharmacology, 11(5), 287-303. PubMed. [Link]

-

TA Instruments (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]

-

Chulalongkorn University (n.d.). EXPERIMENTAL PART 2.1 Equipment. Chulalongkorn University. [Link]

-

Basicmedical Key (2016). High-performance liquid chromatography. Basicmedical Key. [Link]

-

Singh, H., et al. (1977). Biochemical studies with once-a-month contraceptive pill containing quinestrol-quingestanol acetate. Indian journal of medical research, 65(5), 684-689. PubMed. [Link]

-

Metoree (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Metoree. [Link]

-

Pacific BioLabs (n.d.). Analytical Methods. Pacific BioLabs. [Link]

-

Robertson Microlit (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Robertson Microlit. [Link]

-

Phenomenex (2025). Guide to Choosing the Correct HPLC Solvent. Phenomenex. [Link]

-

Marois, M., & Marois, G. (1971). [Comparative study of the progestomimetic and contraceptive activity of this compound acetate with 5 other progestational molecules]. Annales de l'endocrinologie, 32(4), 541-558. PubMed. [Link]

-

Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(10), 2643. PMC. [Link]

-

Hecq, J. D., et al. (2024). Long-term stability of esketamine in polypropylene syringes at 5 ± 3°C. European journal of hospital pharmacy, ejhpharm-2024-004227. PubMed. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5994, Progesterone. PubChem. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. This compound acetate - Wikipedia [en.wikipedia.org]

- 4. This compound | C25H34O2 | CID 9842127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Progesterone | C21H30O2 | CID 5994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

- 9. Long-term stability of esketamine in polypropylene syringes at 5 ± 3°C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]

- 11. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]

- 13. tainstruments.com [tainstruments.com]

- 14. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 15. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 16. azom.com [azom.com]

Quingestanol: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical identity, pro-drug characteristics, and scientific context of the synthetic progestin, Quingestanol.

This guide provides a detailed overview of this compound, a synthetic progestin of the 19-nortestosterone group. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's chemical properties and biological significance. While this compound itself was never commercialized, its role as a prodrug to the widely used progestin norethisterone, and the pharmaceutical use of its derivative, this compound acetate, underscore its importance in medicinal chemistry and pharmacology.

Chemical Identity and Nomenclature

A precise understanding of a compound's chemical structure and nomenclature is fundamental to all scientific investigation. This section provides the definitive identifiers for this compound.

International Union of Pure and Applied Chemistry (IUPAC) Name

The systematic name for this compound according to IUPAC nomenclature is:

(8R,9S,10R,13S,14S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol [1][2]

This name precisely describes the complex stereochemistry and functional group arrangement of the molecule.

Chemical Abstracts Service (CAS) Number

The unique CAS Registry Number for this compound is:

This identifier is universally recognized in chemical databases and scientific literature, ensuring unambiguous identification.

Physicochemical Properties and Structural Data

A summary of key physicochemical properties for this compound is presented in the table below. This data is essential for experimental design, including solvent selection and analytical method development.

| Property | Value | Source |

| Molecular Formula | C25H34O2 | [1][2][3] |

| Molar Mass | 366.545 g·mol−1 | [1] |

| Synonyms | Norethisterone 3-cyclopentyl enol ether, 3-(Cyclopentyloxy)-19-nor-17alpha-pregna-3,5-dien-20-yn-17-ol | [1][2][3] |

Biological and Pharmacological Context

This compound is a synthetic progestin, a class of steroid hormones that act as agonists of the progesterone receptor. Its primary biological significance lies in its role as a prodrug.

Pro-drug of Norethisterone

This compound is a prodrug of norethisterone, meaning it is biologically inactive in its initial form and is converted into the active therapeutic agent, norethisterone, within the body.[1][5] This conversion is a key aspect of its pharmacology. The 3-cyclopentyl enol ether group in this compound is designed to be cleaved in vivo, releasing norethisterone.

Relationship to this compound Acetate

While this compound itself was not marketed, its acylated derivative, this compound acetate, has been used as a pharmaceutical drug.[1][6] this compound acetate is also a prodrug of norethisterone, with both this compound and norethisterone acetate as intermediates in its metabolic pathway.[6] this compound acetate was sold under brand names such as Demovis and Pilomin and was used in birth control pills.[6]

Mechanism of Action: A Prodrug's Journey

The mechanism of action for this compound is indirect, relying on its metabolic conversion to norethisterone. The following diagram illustrates this process.

Sources

An In-Depth Technical Guide to Quingestanol Acetate: A Synthetic Progestogen

Executive Summary: This guide provides a comprehensive technical overview of Quingestanol Acetate, a synthetic progestogen developed for oral contraception. As a prodrug, its pharmacological activity is primarily mediated through its metabolic conversion to norethisterone. This document delves into its chemical synthesis, mechanism of action, pharmacokinetic profile, and the analytical methodologies required for its characterization. Structured for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with detailed experimental protocols, offering a complete scientific narrative on this compound Acetate from its molecular structure to its biological effects.

Introduction

Historical Context and Development

This compound acetate, sold under brand names like Demovis and Pilomin, is a progestin medication that was historically used in birth control pills but is no longer on the market.[1][2] Patented in 1963 and introduced for medical use in Italy in 1972, it was developed as a second-generation synthetic progestogen.[1][2] Its primary applications were as an oral, once-a-month, or postcoital hormonal contraceptive.[1][2][3]

Chemical Classification and Rationale for Development